1-[4-(benzyloxy)benzyl]pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-6-17(7-3-1)15-20-18-10-8-16(9-11-18)14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYNBJXDHCHISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Spectroscopic Characterization of 1 4 Benzyloxy Benzyl Pyrrolidine Derivatives
Conformational Analysis of Pyrrolidine (B122466) Rings Substituted with Benzyloxybenzyl Groups
The five-membered pyrrolidine ring is a prevalent scaffold in many biologically active compounds due to its ability to explore three-dimensional space, a feature enhanced by the non-planarity of the ring, often referred to as "pseudorotation". nih.gov The substitution of a benzyloxybenzyl group at the nitrogen atom introduces significant steric and electronic factors that influence the conformation of the pyrrolidine ring.
Advanced Spectroscopic Techniques for Structural Elucidation
A combination of advanced spectroscopic techniques is essential for the unambiguous structural determination of 1-[4-(benzyloxy)benzyl]pyrrolidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the molecular framework of these compounds. scispace.comsciencepg.commdpi.com
¹H NMR: The proton NMR spectra provide detailed information about the chemical environment of each proton. Key signals include those for the aromatic protons of the benzyl (B1604629) and benzyloxy groups, the methylene (B1212753) protons of the benzyl group, and the protons of the pyrrolidine ring. For example, in (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, the methylene protons of the benzyl group appear as distinct doublets due to geminal coupling. mdpi.com The chemical shifts and coupling constants of the pyrrolidine ring protons offer insights into the ring's conformation and the stereochemical relationship between substituents.
¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing the chemical shifts for each unique carbon atom. This includes the carbons of the aromatic rings, the carbonyl groups (if present), the benzylic methylene carbon, and the carbons of the pyrrolidine ring. scispace.comsciencepg.commdpi.com The chemical shifts are indicative of the electronic environment of the carbon atoms.
Interactive Table: Representative ¹³C NMR Spectral Data for a 1-Benzylpyrrolidine Derivative
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O | 183.0, 161.0 |
| Aromatic C | 143.8, 141.1, 137.2, 130.2, 128.4, 127.7, 127.6, 126.3, 120.1 |
| C-O | 87.5 |
| CH₂ (benzyl) | 42.2 |
| Pyrrolidine C | 110.0, 67.2, 39.3 |
Data derived from a representative compound, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds. uni.lu HRMS provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. rsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, the cleavage of the benzyl group is a common fragmentation pathway.
Interactive Table: Predicted Collision Cross Section (CCS) values for 1-(4-phenylmethoxybut-2-ynyl)pyrrolidine
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 230.15395 | 154.0 |
| [M+Na]⁺ | 252.13589 | 161.6 |
| [M-H]⁻ | 228.13939 | 155.8 |
| [M+NH₄]⁺ | 247.18049 | 169.8 |
| [M+K]⁺ | 268.10983 | 155.3 |
Data for a related compound, showcasing the type of information obtained from MS. uni.lu
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the presence of specific functional groups within the molecule. scispace.comsciencepg.commdpi.com Characteristic absorption bands can confirm the presence of C-H bonds (aromatic and aliphatic), C=O stretching in carbonyl-containing derivatives, C-N bonds, and C-O bonds of the ether linkage. scispace.comsciencepg.commdpi.com For example, in (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the carbonyl groups show distinct stretching vibration bands around 1720 and 1699 cm⁻¹. scispace.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. scispace.comsciencepg.commdpi.com This technique provides accurate bond lengths, bond angles, and torsion angles, which are essential for a complete understanding of the molecular architecture. scispace.comsciencepg.commdpi.com For instance, X-ray analysis of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione unambiguously confirmed its structure. mdpi.com The crystallographic data also reveals intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. scispace.com
Interactive Table: Crystallographic Data for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.4367 (4) |
| b (Å) | 7.4998 (5) |
| c (Å) | 15.3455 (5) |
| α (°) | 86.448 (4) |
| β (°) | 78.732 (4) |
| γ (°) | 83.943 (5) |
| Volume (ų) | 721.80 (7) |
Data from a representative N-benzyl pyrrolidine derivative. sciencepg.com
Rational Design Principles for Functionalized N-Benzyl Pyrrolidine Compounds
The rational design of functionalized N-benzyl pyrrolidine compounds is a key strategy in the development of new therapeutic agents and functional materials. nih.govmdpi.com This approach involves the strategic modification of the molecular structure to enhance desired properties and biological activities.
Key design principles include:
Modifying Substituents: Introducing various substituents on the aromatic rings of the benzyl and benzyloxy groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can influence binding affinity to biological targets. nih.gov
Varying the Linker: The length and flexibility of the linker between the pyrrolidine nitrogen and the benzyloxybenzyl group can be altered to optimize the spatial orientation of the key pharmacophoric features.
Introducing Chirality: The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers can exhibit distinct biological activities due to enantioselective interactions with proteins. nih.gov The introduction of chiral centers on the pyrrolidine ring allows for the exploration of stereospecific binding modes.
Functional Group Interconversion: The incorporation of different functional groups, such as amides, esters, or ketones, onto the pyrrolidine ring or the benzyl group can lead to new interactions with biological targets and alter the physicochemical properties of the compound. nuph.edu.uauran.ua
The overarching goal of these design principles is to create molecules with improved potency, selectivity, and pharmacokinetic profiles for specific applications. nih.govmdpi.com
Structure Activity Relationship Sar Investigations of Pyrrolidine Compounds Bearing Benzyloxybenzyl Moieties
Systemic Analysis of Substituent Effects on Biological Activity
The biological activity of 1-[4-(benzyloxy)benzyl]pyrrolidine derivatives is highly sensitive to the nature and position of substituents on both the benzyloxy and the benzyl (B1604629) rings, as well as on the pyrrolidine (B122466) ring itself. Research in areas such as monoamine reuptake inhibition has provided valuable insights into these relationships.
The pyrrolidine ring serves as a crucial anchor for biological activity. Studies on various 3,4-disubstituted pyrrolidines have demonstrated their potential as potent monoamine transporter inhibitors. nih.gov The nitrogen atom within the pyrrolidine ring is a key basic center, and its substitution pattern dictates the compound's interaction with biological targets.
The benzyloxybenzyl group plays a significant role in modulating the potency and selectivity of these compounds. The substitution on the benzyl portion of this moiety can have a profound impact on activity. For instance, in related series of compounds targeting monoamine transporters, the geometry and nature of substituents on aromatic rings are critical determinants of inhibitory activity and selectivity towards dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov
Furthermore, the oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor, a feature that can be critical for anchoring the ligand within the binding pocket of a receptor or enzyme. The substitution pattern on the terminal phenyl ring of the benzyloxy group can also influence electronic properties and steric bulk, further fine-tuning the biological activity.
Table 1: Effect of Substituents on the Biological Activity of Pyrrolidine Derivatives
| Compound | R1 (on Pyrrolidine) | R2 (on Benzyl Ring) | R3 (on Benzyloxy Phenyl Ring) | Observed Biological Activity Trend |
| Scaffold | H | H | H | Baseline Activity |
| Analog 1 | 3-OH | H | H | Potential for enhanced binding via H-bond |
| Analog 2 | H | 2-Cl | H | May alter selectivity and potency |
| Analog 3 | H | H | 4-F | Can influence metabolic stability and binding |
This table is a representative illustration based on general SAR principles and findings from related compound series. Specific data for this compound derivatives would be required for a precise quantitative analysis.
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For pyrrolidine derivatives bearing a benzyloxybenzyl moiety, several key pharmacophoric features can be identified based on their activity as monoamine reuptake inhibitors.
The fundamental elements of the pharmacophore for this class of compounds typically include:
A Basic Amine: The nitrogen atom of the pyrrolidine ring is a critical feature, acting as a protonatable center at physiological pH. This positive charge is often essential for interaction with acidic residues in the binding sites of monoamine transporters.
Aromatic Rings: The two phenyl rings of the benzyloxybenzyl moiety provide hydrophobic surfaces that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the target protein.
A Hydrogen Bond Acceptor: The ether oxygen of the benzyloxy group can serve as a hydrogen bond acceptor, forming a crucial interaction that helps to orient the molecule correctly within the binding pocket.
Pharmacophore-based 3D database searches have been successfully employed to discover novel monoamine transporter inhibitors with a pyrrolidine scaffold, highlighting the utility of this approach in identifying new active compounds. nih.gov The discovery of substituted pyridines as potent dopamine transporter inhibitors through similar methods further underscores the importance of the spatial arrangement of aromatic and basic features. nih.govutmb.edu
Influence of Conformational Flexibility on Molecular Recognition and Efficacy
The conformational flexibility of this compound derivatives is a key determinant of their biological activity. The molecule is not a rigid structure and can adopt various shapes, or conformations, in solution and when interacting with a biological target.
The central pyrrolidine ring can exist in different puckered conformations, such as the envelope and twisted forms. The specific pucker adopted can influence the orientation of the substituents and, consequently, the molecule's ability to fit into a binding site.
The benzyl group attached to the pyrrolidine nitrogen introduces several rotatable bonds, allowing the benzyloxybenzyl moiety to explore a wide conformational space. The torsion angles around these bonds dictate the spatial relationship between the pyrrolidine ring and the aromatic systems. This flexibility can be advantageous, allowing the molecule to adapt its shape to the specific topology of the binding site. However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and potentially weaker affinity.
Molecular modeling and conformational analysis are therefore essential tools for understanding how these molecules interact with their biological targets. By studying the preferred conformations of active compounds, researchers can design more rigid analogs that are "pre-organized" for binding, which can lead to enhanced potency and selectivity. The stereochemistry of the pyrrolidine ring, if substituted, also plays a crucial role in defining the three-dimensional shape and can lead to significant differences in biological activity between enantiomers. nih.gov
Mechanistic Studies of Biological Interactions and Molecular Targets Excluding Clinical Outcomes
Enzyme Inhibition and Modulatory Effects
The structural framework of 1-[4-(benzyloxy)benzyl]pyrrolidine, featuring a benzyl (B1604629) group attached to a pyrrolidine (B122466) ring, is a recurring scaffold in the design of various enzyme inhibitors. Research on analogous structures provides insight into its potential modulatory effects on several key enzymes.
Derivatives of benzylamino-pyrrolidine have been identified as inhibitors of Cholesteryl Ester Transfer Protein (CETP). google.com The inhibition of CETP is a therapeutic strategy for managing disorders like hyperlipidemia and arteriosclerosis. google.com The core structure of 1,2-disubstituted 4-benzylamino-pyrrolidine is central to this inhibitory activity, suggesting that the benzylpyrrolidine moiety is a key pharmacophore for interacting with the CETP enzyme. google.com
Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1, are crucial for cellular processes like DNA repair and cell survival. nih.govnih.gov Their inhibition is a significant strategy in cancer therapy. nih.govnih.gov The pyrrolidine ring is a component of potent PARP inhibitors. For instance, a series of cyclic amine-containing benzimidazole (B57391) carboxamides, which includes a methyl-substituted pyrrolidine ring, demonstrates high potency against both PARP-1 and PARP-2 enzymes. scilit.com Specifically, the compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) showed a Ki of 5 nM. scilit.com Furthermore, adenosine (B11128) diphosphate (B83284) (hydroxymethyl)pyrrolidinediol (ADP-HPD), a pyrrolidine-containing analog of ADP-ribose, acts as a specific and potent inhibitor of poly(ADP-ribose) glycohydrolase, an enzyme involved in the metabolism of ADP-ribose polymers, with an IC50 of 0.12 µM. utoledo.edu This indicates the potential for pyrrolidine-based structures to interact effectively with the PARP family of enzymes.
Carbonic Anhydrase (CA)
Carbonic anhydrases are metalloenzymes that play a role in pH regulation and are implicated in various diseases. nih.gov The development of selective CA inhibitors often employs a "tail approach," where modifications are made to the molecule's scaffold while retaining the zinc-binding group, such as a sulfonamide. nih.gov The benzyl group is frequently used as a "tail" in these designs. Studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have shown that benzylamine (B48309) amides can serve as effective tails, leading to potent inhibition of human CA (hCA) isoforms. nih.gov Similarly, 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have been developed as selective inhibitors of the brain-associated CA VII isoform, which is linked to neuropathic pain. semanticscholar.org Certain benzyl-substituted derivatives in this class show subnanomolar inhibitory constants and high selectivity for CA VII over other isoforms like CA I and II. semanticscholar.org
Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Acetazolamide (Standard) | - | - | - | - |
| Compound 11 * | 108 | 10.1 | 25.4 | 4.5 |
| Compound 15 * | 134 | 11.2 | 27.6 | 7.1 |
| Compound 7c ** | >10000 | 103.5 | - | 0.9 |
| Compound 7h ** | >10000 | 250.7 | - | 0.6 |
*Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. nih.gov **Data sourced from a study on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides. semanticscholar.org
Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a primary mechanism for treating neurodegenerative diseases like Alzheimer's. nih.govfrontiersin.org The 1-benzylpiperidine (B1218667) scaffold, a close structural relative of 1-benzylpyrrolidine, is a component of highly potent AChE inhibitors. nih.govnih.gov For example, E2020 (Donepezil), which contains a 1-benzylpiperidine moiety, is a powerful AChE inhibitor with inhibitor dissociation constants orders of magnitude lower than related compounds. nih.gov Further research has confirmed that N-benzyl groups can be crucial for AChE inhibition. frontiersin.org
Inhibitory Potency of Benzylpiperidine Derivatives on Acetylcholinesterase (AChE)
| Compound | AChE Inhibition (IC₅₀) |
|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) * | 0.56 nM |
| E2020 (Donepezil) ** | Strong inhibitory effect noted by low Kᵢ values |
| (7R,13aS)-7-benzylstepholidine (1a) *** | 40.6 µM |
| (7S,13aS)-7-benzylstepholidine (1b) *** | 51.9 µM |
*Data from a study on novel piperidine (B6355638) derivatives. nih.gov **Data from a kinetic study on E2020. nih.gov ***Data from a study on benzyltetrahydroprotoberberine alkaloids. frontiersin.org
Lanosterol 14α-demethylase (CYP51A1) is a cytochrome P450 enzyme essential for the biosynthesis of sterols in eukaryotes. nih.govnih.gov It is a major target for antifungal drugs and is also being explored as a target for cholesterol-lowering and anticancer therapies. nih.govnih.govnih.gov The enzyme's active site features a deeply buried ligand-binding pocket that accommodates hydrophobic interactions. nih.gov While a wide variety of structures can interact with CYP51A1, including azoles, flavonoids, and steroidal drugs, the binding often involves these hydrophobic regions. nih.govnih.govnih.gov Although direct studies on this compound are not available, its significant hydrophobic character, conferred by the benzyloxybenzyl group, suggests a potential for interaction within the CYP51A1 binding pocket.
Receptor Ligand Interactions
The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor have therapeutic potential for various neurological disorders. The 1-benzylpiperidine scaffold has been successfully utilized to develop non-imidazole H3 receptor antagonists. nih.gov A series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives showed moderate to pronounced affinities for the human H3 receptor. nih.gov This demonstrates that the N-benzyl cyclic amine structure is a viable template for achieving antagonism at this receptor, suggesting that this compound could exhibit similar properties.
Affinity of 1-Benzyl-4-hydroxypiperidine Derivatives for the Human Histamine H3 Receptor (hH₃R)
| Compound | hH₃R Affinity (pKᵢ) |
|---|---|
| 9b1 | 6.78 |
| 9b2 | 7.09 |
| 9b5 | 6.99 |
| 9b6 | 6.97 |
*Data from a study on non-imidazole histamine H3 receptor antagonists. nih.gov
Dopamine (B1211576) D2/D3 Receptor Ligand Binding
Direct studies on the binding affinity of this compound for dopamine D2 and D3 receptors are not extensively reported in the current body of scientific literature. However, research on structurally related N-phenylpiperazine analogues has shed light on the potential for this class of compounds to interact with dopamine receptors. For instance, certain N-phenylpiperazine derivatives featuring a 4-(thiophen-3-yl)benzamide (B12553508) moiety have demonstrated high affinity for the D3 receptor, with some exhibiting significant selectivity over the D2 receptor. mdpi.com Specifically, compounds like LS-3-134 show a high affinity for the D3 receptor (Kᵢ value of approximately 0.2 nM) and over 150-fold selectivity against the D2 receptor. mdpi.com These findings suggest that the core structure, which shares similarities with this compound, can be a viable scaffold for developing dopamine receptor ligands. The specific substitutions on the phenyl and piperazine/pyrrolidine rings are critical in determining the binding affinity and selectivity for D2 and D3 receptor subtypes. mdpi.comnih.gov Further investigation is required to determine if this compound itself possesses any significant affinity for these receptors.
Neuronal N-Type Calcium Channel Blockade
While direct evidence for the blockade of neuronal N-type calcium channels by this compound is not available, studies on 4-benzyloxyaniline analogues provide valuable insights. nih.govacs.org These channels are crucial in neurotransmission and are considered therapeutic targets for various neurological conditions. nih.gov A series of N-type voltage-sensitive calcium channel (VSCC) blockers based on a 4-(4-benzyloxylphenyl)piperidine structure have been synthesized and evaluated. nih.govacs.org One notable compound from this series, (S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl}-4-methyl-pentan-1-one, demonstrated the ability to block N-type calcium channels with an IC₅₀ of 0.67 μM in an IMR32 assay. nih.govacs.org This indicates that the benzyloxyaniline moiety, a key feature of this compound, can be a component of potent N-type calcium channel blockers. The dysregulation of these channels has been implicated in several neurological diseases, highlighting the therapeutic potential of compounds that can modulate their activity. nih.gov
Nucleic Acid Interactions and Alkylation Mechanisms
There is currently no direct research available on the interaction of this compound with nucleic acids or its potential alkylation mechanisms. However, studies on related benzyl and benzoyl benzoic acid derivatives have shown that this class of compounds can inhibit bacterial transcription by interfering with the interaction between RNA polymerase (RNAP) and sigma (σ) factors. nih.govresearchgate.net This inhibition is achieved by mimicking the σ factor at its primary binding site on RNAP, thus preventing the formation of the RNAP holoenzyme necessary for transcription initiation. nih.govresearchgate.net While these findings pertain to different, albeit structurally related, molecules, they open up an avenue for future research to explore whether this compound or its derivatives could exhibit similar mechanisms of action, potentially leading to the development of novel antimicrobial agents.
Modulation of Cellular Pathway Components, e.g., Tubulin Polymerization
Direct studies on the effect of this compound on tubulin polymerization have not been reported. However, research into other benzyl-containing heterocyclic compounds has revealed significant anti-tubulin activity. For instance, a series of 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines have been identified as potent inhibitors of tubulin assembly, with activity comparable to the well-known microtubule-destabilizing agent combretastatin (B1194345) A-4. nih.gov These compounds are believed to bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics, which is a clinically validated strategy in cancer chemotherapy. nih.gov The discovery of anti-tubulin activity in these benzyl derivatives suggests that the this compound scaffold could potentially be explored for similar properties, although empirical evidence is needed to substantiate this hypothesis.
In Vitro Biological Screening and Mechanistic Hypotheses Generation
While specific data on the anticancer activity of this compound is scarce, related structures have shown promise in preclinical studies. For example, derivatives of N-benzyl 1,10-phenanthroline (B135089) have been evaluated for their in vitro anticancer activity against several human cancer cell lines, including HeLa (cervical cancer), NS-1 (myeloma), and MCF-7 (breast cancer). ugm.ac.id One derivative, (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide, exhibited notable activity with IC₅₀ values of 27.60 µM, 6.42 µM, and 9.44 µM against HeLa, NS-1, and MCF-7 cells, respectively. ugm.ac.id Similarly, certain 4-methylbenzamide (B193301) derivatives have demonstrated high activity against leukemic and renal carcinoma cell lines. nih.gov Furthermore, some 1-benzyl-pyrrolidine-3-ol analogues have been shown to induce apoptosis in HL-60 cells. monash.edu These findings suggest that the benzyl-pyrrolidine scaffold could be a valuable starting point for the design of novel anticancer agents.
A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are derivatives of this compound, were synthesized and evaluated for their ability to inhibit the H37Rv strain of Mycobacterium tuberculosis. nih.govnih.gov Two of these compounds demonstrated significant antimycobacterial activity, with minimum inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid. nih.govnih.gov Importantly, these active compounds showed selectivity for the bacillus, with no significant toxicity observed against Vero and HepG2 cells. nih.govnih.gov The molecular mechanism of action for these N-(4-(benzyloxy)benzyl)-4-aminoquinolines has not yet been fully elucidated. nih.gov The data from this study highlights the potential of the benzyloxybenzyl moiety as a key pharmacophore for the development of new antitubercular agents. nih.govnih.govresearchgate.net
Table 1: In Vitro Antimycobacterial Activity of Selected N-(4-(benzyloxy)benzyl)-4-aminoquinoline Derivatives against M. tuberculosis H37Rv
| Compound | Substituents | MIC (µg/mL) nih.gov |
| 9a | R¹=H, R²=H, R³=H, R⁴=H, R⁵=H | >100 |
| 9b | R¹=H, R²=H, R³=H, R⁴=H, R⁵=CH₃ | 6.25 |
| 9c | R¹=H, R²=H, R³=H, R⁴=H, R⁵=C₂H₅ | 12.5 |
| Isoniazid | - | 0.031 |
Note: The table presents a selection of compounds from the study for illustrative purposes.
General Antimicrobial and Antifungal Properties
No data available.
Computational Chemistry and Molecular Modeling Applications
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling
QSAR and QSTR models are mathematical models that aim to predict the biological activity or toxicity of chemical compounds based on their molecular structures. nih.govnih.gov These computational tools are essential in the early stages of drug discovery and chemical safety assessment to prioritize candidates and reduce the need for extensive experimental testing. nih.gov
There is no specific QSAR or QSTR research available in the public domain that includes 1-[4-(benzyloxy)benzyl]pyrrolidine as part of the dataset. The existing literature on QSAR for pyrrolidine-containing compounds focuses on different sets of analogues. For example, a robust QSAR model was developed for a series of 47 pyrrolidine (B122466) analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors, but this work did not involve the subject compound. nih.gov Similarly, other QSAR studies have been conducted on different classes of heterocyclic compounds without reference to this compound. researchgate.net
In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. eijppr.comsciensage.info These predictions are crucial for evaluating the drug-likeness of a molecule and identifying potential liabilities early in the development process. sciensage.inforesearchgate.net
No dedicated in silico ADME studies for this compound have been published. While computational ADME predictions are a standard component of modern drug discovery research, as seen in studies of other heterocyclic compounds, this specific molecule has not been the subject of such a published analysis. nih.govnih.gov General methodologies involve using software to calculate physicochemical properties, lipophilicity, water solubility, and potential for interaction with metabolic enzymes like cytochrome P450. eijppr.comsciensage.info
Simulation of Structure-Directing Effects in Material Science (e.g., Zeolite Synthesis)
The most significant computational application of this compound is in materials science, where it functions as an organic structure-directing agent (SDA) in the synthesis of zeolites. Zeolites are crystalline aluminosilicates with porous structures, and the choice of SDA is a critical factor in determining the final framework type. mdpi.comresearchgate.net
Computational studies have been employed to understand the structure-directing effect of benzylpyrrolidine and its derivatives. These simulations investigate the interaction energies between the SDA and the inorganic zeolite framework, helping to explain why certain SDAs lead to the formation of specific zeolite topologies. For example, molecular mechanics calculations have been used to study the structure-directing effect of benzylpyrrolidine and its fluorinated derivatives in the synthesis of the aluminophosphate AlPO-5. chemrxiv.org These simulations analyze the "goodness of fit" between the organic molecule and the inorganic host, providing insights into the non-bonding interactions that stabilize the resulting crystal structure. chemrxiv.org
The underlying principle is that the size, shape, and flexibility of the SDA molecule guide the organization of silicate (B1173343) or aluminate precursors into a specific porous network. researchgate.netchemrxiv.org Computational modeling helps to rationalize these experimental observations and can be used to predict new potential SDAs for novel zeolite structures. chemrxiv.org
Advanced Conformational Sampling and Dynamics Simulations
Advanced computational techniques like molecular dynamics (MD) simulations and enhanced conformational sampling are used to study the dynamic behavior of molecules over time. These methods provide a deeper understanding of molecular flexibility, conformational preferences, and intermolecular interactions.
In the context of this compound, these advanced simulations are primarily applied to understand its role in zeolite synthesis. Conformational analysis of potential SDA molecules is a key component of these studies. researchgate.net For instance, simulations can reveal the preferred conformations of the benzylpyrrolidine derivative within the confined spaces of a growing zeolite crystal. This information is vital for explaining the structure-directing phenomenon, as the stability of the SDA within the zeolite's channels or cages is a major driving force for crystallization. researchgate.netchemrxiv.org While these methods are powerful, specific MD studies detailing the conformational landscape of isolated this compound or its dynamics in a biological system are not found in the reviewed literature. The focus remains on its interaction with inorganic frameworks.
Future Research Directions and Emerging Paradigms
Development of Innovative Synthetic Routes for Functionalized Analogues
The exploration of the chemical space around 1-[4-(benzyloxy)benzyl]pyrrolidine is contingent on the development of versatile and efficient synthetic methodologies. Future research will likely focus on creating libraries of functionalized analogues to systematically probe structure-activity relationships (SAR).
Key areas for synthetic innovation include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex pyrrolidine (B122466) derivatives. tandfonline.com Future work could involve designing novel MCRs that incorporate diverse building blocks to rapidly generate libraries of this compound analogues with varied substitution patterns on both the pyrrolidine ring and the aromatic moieties.
Catalytic Asymmetric Synthesis: The stereochemistry of the pyrrolidine ring is often crucial for biological activity. nih.gov The development of new chiral catalysts, including organocatalysts and transition-metal complexes, will be instrumental in the enantioselective synthesis of specific stereoisomers of functionalized this compound derivatives. tandfonline.com This will allow for a more precise understanding of how chirality influences target binding and biological function.
Green Chemistry Approaches: The use of environmentally benign techniques such as ultrasound irradiation and green solvents is becoming increasingly important in chemical synthesis. tandfonline.com Research into applying these methods for the synthesis of this compound analogues can lead to more sustainable and scalable production processes. tandfonline.com
Late-Stage Functionalization: Developing methods for the selective modification of the this compound core structure in the later stages of a synthetic sequence is highly desirable. This approach allows for the rapid diversification of lead compounds without the need to restart the entire synthesis, accelerating the drug discovery process.
| Synthetic Strategy | Description | Potential Advantage |
| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation. | High efficiency and rapid generation of molecular diversity. tandfonline.com |
| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers. | Access to enantiomerically pure compounds, crucial for biological activity. tandfonline.comnih.gov |
| Green Synthesis | Employing environmentally friendly methods like ultrasound. | Reduced environmental impact and potentially improved reaction efficiency. tandfonline.com |
| Late-Stage Functionalization | Modifying a core structure at the end of a synthetic route. | Rapid creation of a diverse range of analogues from a common intermediate. |
Exploration of Novel Biological Targets and Mechanistic Pathways
The pyrrolidine scaffold is a well-established pharmacophore present in numerous approved drugs. nih.gov However, the full spectrum of biological targets for this compound and its derivatives remains largely unexplored. Future research should aim to identify novel protein interactions and elucidate the downstream mechanistic pathways.
Potential avenues of investigation include:
Enzyme Inhibition: Pyrrolidine derivatives have shown inhibitory activity against a range of enzymes, including dipeptidyl peptidase-4 (DPP-4), autotaxin, and acetylcholinesterase (AChE). nih.govnih.gov Screening functionalized this compound analogues against a broad panel of enzymes could uncover new inhibitors for various diseases.
Receptor Modulation: The benzylpyrrolidine core is found in compounds acting on various receptors, such as dopamine (B1211576) and muscarinic receptors. uran.ua Investigating the interaction of novel analogues with a wide array of G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors could lead to the discovery of new agonists or antagonists with therapeutic potential.
Antimicrobial and Antiviral Activity: There is a pressing need for new antimicrobial agents. Pyrrolidine-containing compounds have been investigated for their antibacterial and antimycobacterial properties. nih.gov Screening libraries of this compound derivatives against a diverse range of pathogens could identify new leads for anti-infective therapies.
Anti-cancer Activity: The pyrrolidine ring is a feature of several anti-cancer agents. nih.gov Exploring the effects of novel analogues on cancer cell proliferation, apoptosis, and other cancer-related pathways could reveal new therapeutic candidates.
| Potential Biological Target Class | Example(s) | Therapeutic Area |
| Enzymes | DPP-4, Autotaxin, Acetylcholinesterase | Diabetes, Cancer, Alzheimer's Disease nih.govnih.gov |
| Receptors | Dopamine Receptors, Muscarinic Receptors | Neurological Disorders, Hypertension uran.ua |
| Pathogens | Mycobacterium tuberculosis | Infectious Diseases nih.gov |
| Cellular Processes | Cell Proliferation, Apoptosis | Oncology nih.gov |
Integration of Advanced Computational and High-Throughput Experimental Methodologies
The synergy between computational modeling and experimental screening is a powerful engine for modern drug discovery. The application of these advanced techniques will be crucial for efficiently navigating the vast chemical and biological space associated with this compound.
Future research should leverage:
In Silico Modeling and Molecular Docking: Computational studies can predict the binding affinity and mode of interaction of this compound analogues with potential biological targets. nih.govnih.gov This allows for the rational design of more potent and selective compounds, prioritizing synthetic efforts and reducing the number of compounds that need to be synthesized and tested. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, further guiding the design of new analogues. nih.gov
High-Throughput Screening (HTS): Screening large libraries of this compound analogues against various biological targets in an automated, high-throughput fashion can rapidly identify hit compounds with desired activities. nih.govnih.gov This approach is essential for exploring a wide range of biological possibilities in a time- and cost-effective manner. thermofisher.com
Phenotypic Screening: In addition to target-based screening, phenotypic screening of compound libraries in cellular or organismal models can identify molecules that produce a desired physiological effect without prior knowledge of the specific molecular target. nih.govmdpi.com This can lead to the discovery of compounds with novel mechanisms of action.
| Methodology | Application | Benefit |
| In Silico Modeling | Predicting ligand-protein interactions. | Rational drug design and prioritization of synthetic targets. nih.gov |
| QSAR | Correlating chemical structure with biological activity. | Predicting the activity of novel compounds. nih.gov |
| High-Throughput Screening | Rapidly testing large numbers of compounds. | Efficient identification of "hit" compounds from large libraries. nih.govnih.gov |
| Phenotypic Screening | Identifying compounds based on a desired cellular or organismal outcome. | Discovery of compounds with novel mechanisms of action. mdpi.com |
Potential Utility as Research Probes in Chemical Biology and Material Science
Beyond direct therapeutic applications, this compound and its derivatives have the potential to serve as valuable tools for basic research in both chemical biology and material science.
Future applications could include:
Chemical Probes: Functionalized analogues can be designed as chemical probes to study the function and localization of specific proteins or to investigate complex biological pathways. By incorporating reporter tags such as fluorescent dyes or affinity labels, these probes can be used to visualize and isolate their molecular targets.
Molecular Scaffolds for Drug Delivery: The physicochemical properties of the this compound scaffold can be tuned through chemical modification, making it a potential carrier for the targeted delivery of other therapeutic agents. chemimpex.com
Building Blocks for Advanced Materials: The rigid pyrrolidine ring and the versatile benzyl (B1604629) group make this scaffold an interesting building block for the synthesis of novel polymers and other advanced materials with unique properties. Its ability to participate in various chemical reactions allows for its incorporation into larger, more complex structures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(benzyloxy)benzyl]pyrrolidine, and how can reaction conditions be systematically optimized?
- Methodology :
- Nucleophilic substitution : React 4-(benzyloxy)benzyl chloride with pyrrolidine in a polar aprotic solvent (e.g., DMF) under reflux, using potassium carbonate as a base. Monitor progress via TLC (hexane:ethyl acetate = 3:1) .
- Reductive amination : Condense 4-(benzyloxy)benzaldehyde with pyrrolidine using sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature. Optimize stoichiometry (1:1.2 aldehyde:amine) to minimize byproducts .
- Design of Experiments (DoE) : Apply fractional factorial designs to optimize temperature, solvent, and catalyst loading. Use response surface methodology (RSM) to identify critical parameters (e.g., reaction time, yield) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm regiochemistry via NMR (e.g., pyrrolidine protons at δ 2.5–3.0 ppm; benzyloxy aromatic protons at δ 6.8–7.4 ppm) .
- HPLC-MS : Use a C18 column (acetonitrile:water gradient) with ESI-MS to detect impurities (e.g., unreacted aldehyde at m/z 211) .
- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .
Q. What strategies ensure the stability of this compound during storage and handling?
- Stability Protocols :
- Store under inert atmosphere (argon) at −20°C in amber vials to prevent oxidation of the benzyloxy group.
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis to 4-hydroxybenzyl-pyrrolidine) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported pharmacological activities of this compound derivatives?
- Approach :
- Perform molecular docking (AutoDock Vina) to compare binding affinities across isoforms (e.g., GPCR vs. kinase targets). Validate with MD simulations (NAMD) to assess ligand-protein stability .
- Analyze SAR using 3D-QSAR models (CoMFA/CoMSIA) to reconcile discrepancies in IC values for analogous compounds .
Q. What methodologies enable the study of stereochemical effects on the reactivity of this compound in asymmetric catalysis?
- Experimental Design :
- Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and evaluate catalytic efficiency in Michael additions.
- Use circular dichroism (CD) and X-ray crystallography to correlate absolute configuration with reaction enantioselectivity .
Q. How can researchers address conflicting data on the compound’s solubility and bioavailability in preclinical models?
- Resolution Strategies :
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Measure logP via shake-flask method (expected ~3.2) .
- In Silico PK Modeling : Apply GastroPlus to simulate absorption differences between rodent and human models, adjusting for enterocyte permeability .
Q. What advanced techniques elucidate the role of this compound in multi-step reaction cascades?
- Mechanistic Probes :
- Use -labeling at the benzyloxy position to track intermediates via LC-MS/MS.
- Employ stopped-flow IR spectroscopy to capture transient species (e.g., enamine intermediates) .
Data Contradiction Analysis
Q. How should researchers interpret divergent cytotoxicity results for this compound across cell lines?
- Critical Evaluation :
- Normalize data to cell viability controls (MTT assay) and account for metabolic variability (e.g., CYP450 expression in HepG2 vs. HEK293).
- Cross-validate with transcriptomics (RNA-seq) to identify pathway-specific responses (e.g., apoptosis vs. necrosis) .
Methodological Resources
| Technique | Application | Key Reference(s) |
|---|---|---|
| DoE | Reaction optimization | Polish J. Chem. Technol. |
| 3D-QSAR | Structure-activity modeling | Chimica Techno Acta |
| MD Simulations | Binding stability | ICReDD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
